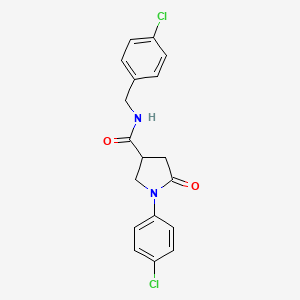
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCDC, is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity. Additionally, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic. Additionally, research could focus on the neuroprotective effects of N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Further studies could also investigate the mechanism of action of N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its interactions with various signaling pathways. Finally, research could focus on developing more stable and soluble analogs of N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide for use in lab experiments.
In conclusion, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, or N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the development of new and effective treatments for various diseases and disorders.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various therapeutic areas such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-3-1-12(2-4-14)10-21-18(24)13-9-17(23)22(11-13)16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTOYEMILFIUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939944.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B3939963.png)
![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)
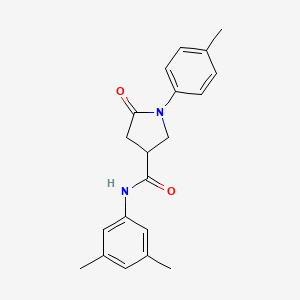
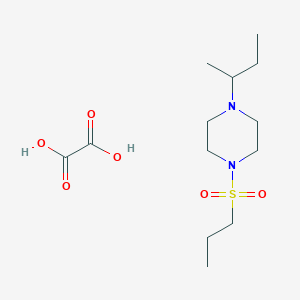
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)
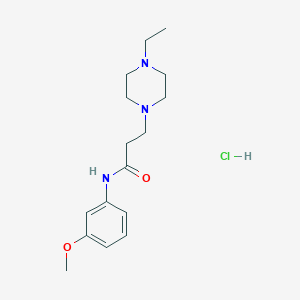
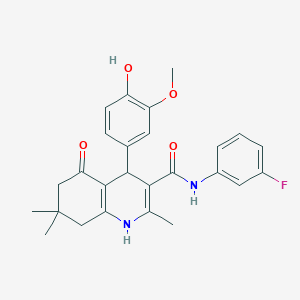
![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
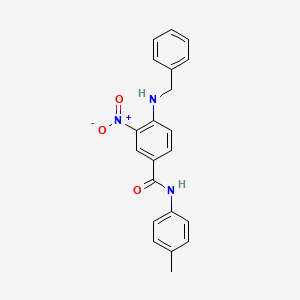
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)